molecular formula C9H7F2NO B13610381 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13610381
M. Wt: 183.15 g/mol
InChI Key: QPVQMXSVHXSUHI-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic approaches using engineered enzymes have been explored to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3,4-Difluorophenyl)-3-oxopropanenitrile.

    Reduction: 3-(3,4-Difluorophenyl)-3-aminopropanenitrile.

    Substitution: Various substituted difluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity through interactions with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows for diverse chemical reactivity and potential applications. The difluorophenyl group also imparts specific electronic and steric properties that can enhance its interactions with biological targets and other molecules.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2

InChI Key

QPVQMXSVHXSUHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)O)F)F

Origin of Product

United States

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